1,24,25-Trihydroxyergocalciferol
Overview
Description
1,24,25-Trihydroxyergocalciferol is a metabolite of ergocalciferol, also known as vitamin D2. It is a secosteroid, which means it is a steroid with a “broken” ring. This compound plays a significant role in the regulation of calcium and phosphate metabolism in the body. It is formed through the hydroxylation of ergocalciferol and is involved in various biological processes, including bone health and immune function .
Preparation Methods
1,24,25-Trihydroxyergocalciferol can be synthesized through the hydroxylation of ergocalciferol. The synthetic route typically involves the use of specific enzymes or chemical reagents to introduce hydroxyl groups at the 1, 24, and 25 positions of the ergocalciferol molecule. Industrial production methods may involve the use of microbial or enzymatic processes to achieve the desired hydroxylation .
Chemical Reactions Analysis
1,24,25-Trihydroxyergocalciferol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like periodate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of ketones or aldehydes .
Scientific Research Applications
1,24,25-Trihydroxyergocalciferol has several scientific research applications. In chemistry, it is used as a reference compound for studying the metabolism of vitamin D2. In biology and medicine, it is studied for its role in calcium and phosphate metabolism, bone health, and immune function. It is also used in research related to vitamin D deficiency and its associated health conditions .
Mechanism of Action
The mechanism of action of 1,24,25-Trihydroxyergocalciferol involves its interaction with the vitamin D receptor. Upon binding to the receptor, it regulates the expression of genes involved in calcium and phosphate metabolism. This regulation helps maintain proper levels of these minerals in the body, which is essential for bone health and other physiological functions .
Comparison with Similar Compounds
1,24,25-Trihydroxyergocalciferol is similar to other hydroxylated forms of vitamin D2, such as 1,25-dihydroxyergocalciferol and 24,25-dihydroxyergocalciferol. it is unique in its specific hydroxylation pattern, which gives it distinct biological properties. Compared to 1,25-dihydroxyergocalciferol, this compound has a different affinity for the vitamin D receptor and different metabolic stability .
Properties
IUPAC Name |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5R)-5,6-dihydroxy-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44O4/c1-18(13-15-28(6,32)26(3,4)31)23-11-12-24-20(8-7-14-27(23,24)5)9-10-21-16-22(29)17-25(30)19(21)2/h9-10,13,15,18,22-25,29-32H,2,7-8,11-12,14,16-17H2,1,3-6H3/b15-13+,20-9+,21-10-/t18-,22-,23-,24+,25+,27-,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRGCLKZOZQUAFK-ABEKVIRTSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=CC(C)(C(C)(C)O)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C/[C@](C)(C(C)(C)O)O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 1-a,24R,25-Trihydroxyvitamin D2 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0006227 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
100496-04-6 | |
Record name | 1,24,25-Trihydroxyergocalciferol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100496046 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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